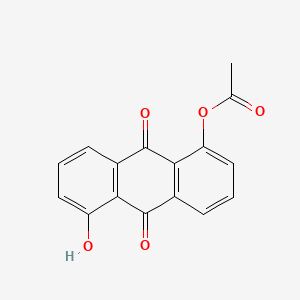
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its unique structure, which includes a hydroxy group and an acetate group attached to the anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 1-aminoanthraquinone with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities with higher purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized as a dye intermediate and in the production of pigments.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also inhibits topoisomerase enzymes, leading to DNA strand breaks and cell death. These actions make it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate
- 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl acetate
- 2-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52869-26-8 |
|---|---|
Formule moléculaire |
C16H10O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)9-4-2-6-11(18)13(9)15(10)19/h2-7,18H,1H3 |
Clé InChI |
OZWMXTRPPLSEGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
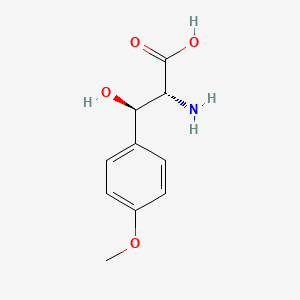
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
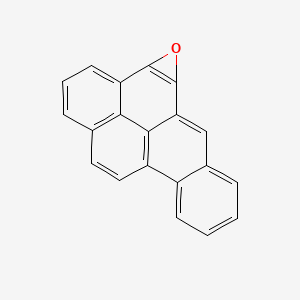
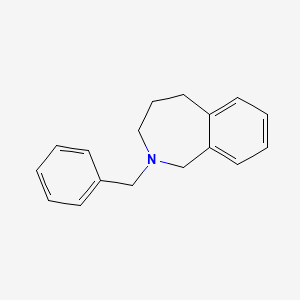
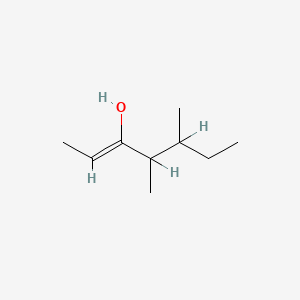
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
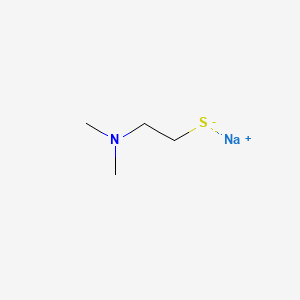
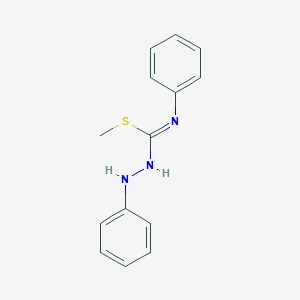
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
